2-chloro-5-(piperidin-2-yl)pyridine 2-chloro-5-(piperidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 873395-83-6
VCID: VC11644933
InChI: InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
SMILES:
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

2-chloro-5-(piperidin-2-yl)pyridine

CAS No.: 873395-83-6

Cat. No.: VC11644933

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-chloro-5-(piperidin-2-yl)pyridine - 873395-83-6

Specification

CAS No. 873395-83-6
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 2-chloro-5-piperidin-2-ylpyridine
Standard InChI InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
Standard InChI Key MFXUKXSXRHICJE-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CN=C(C=C2)Cl

Introduction

2-Chloro-5-(piperidin-2-yl)pyridine is an organic compound with the molecular formula C10H13ClN2. It is characterized by a pyridine ring substituted at the second position with a chlorine atom and at the fifth position with a piperidine group. This compound is of significant interest in medicinal chemistry and pharmacology due to its structural characteristics, which may influence its biological activity and interactions with various biological targets.

Synthesis and Derivatives

The synthesis of 2-chloro-5-(piperidin-2-yl)pyridine typically involves reactions that allow for the introduction of the piperidine group onto the pyridine ring. This process can be tailored to produce various derivatives by modifying the reaction conditions or starting materials.

Notable Derivatives

  • (S)-2-Chloro-5-(piperidin-2-yl)pyridine: This enantiomer has a CAS number of 1134621-22-9 and is used in specific applications where chirality is important.

  • (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride: This form is commonly used due to its stability and ease of handling, with a CAS number of 1432026-45-3.

Applications and Research

2-Chloro-5-(piperidin-2-yl)pyridine is primarily researched for its potential in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of compounds with biological activity.

Biological Activity

Research into the biological activity of this compound focuses on its interactions with various biological targets. The presence of the piperidine group and the chlorine atom on the pyridine ring can influence its binding affinity and pharmacokinetic properties.

Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-2-yl)pyridineSimilar structure but lacks chlorineDoes not exhibit halogen reactivity
2-Chloro-5-(piperidin-3-yl)pyridineContains a piperidine group at a different positionPotentially different pharmacokinetic profile
2-Chloro-5-(methyl)pyridineContains a methyl group instead of piperidineLacks piperidyl interactions, affecting biological activity

Safety and Handling

Handling 2-chloro-5-(piperidin-2-yl)pyridine requires caution due to its potential toxicity and irritant properties. Safety data sheets typically classify it as harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.

Hazard Classification

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

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